Desmethylcitalopram-d4 (hydrochloride)

LC-MS/MS method validation limit of quantitation bioanalytical method development

Non-deuterated internal standards introduce systematic error in desmethylcitalopram LC-MS/MS quantification, failing FDA M10 Guidance criteria. Desmethylcitalopram-d4 HCl provides a +4 Da mass shift resolving analyte M+2/M+3 interference. • FDA M10-compliant SIL-IS with high isotopic purity • Enables LOQ of 0.25 ng/mL with accuracy/precision <8% & <11.5% • Validated for plasma BA/BE studies and forensic postmortem analysis

Molecular Formula C19H20ClFN2O
Molecular Weight 350.8 g/mol
Cat. No. B12377078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylcitalopram-d4 (hydrochloride)
Molecular FormulaC19H20ClFN2O
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESCNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
InChIInChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3,10D;
InChIKeyDYIZNULSIBGJPJ-XPCSBAKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylcitalopram-d4 (hydrochloride) Procurement Guide: Deuterated Internal Standard for LC-MS/MS Quantification of Citalopram Active Metabolite


Desmethylcitalopram-d4 (hydrochloride) (CAS 1189650-18-7) is a tetradeuterated analog of desmethylcitalopram, the primary pharmacologically active N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram [1]. The compound bears four deuterium atoms at the N-methyl position, providing a +4 Da mass shift relative to the unlabeled analyte, and is supplied as the hydrochloride salt with a molecular formula of C₁₉H₁₆D₄ClFN₂O and molecular weight of 350.85 g/mol . Desmethylcitalopram itself exhibits antidepressant activity and inhibits cytochrome P450 isoforms CYP2D6 and CYP2C19 with IC₅₀ values of 39.5 μM and 53.5 μM, respectively . This deuterated compound is intended exclusively as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of desmethylcitalopram in biological matrices by liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS) [2].

Why Desmethylcitalopram-d4 Cannot Be Substituted by Unlabeled Desmethylcitalopram or Structural Analogs in Regulated Bioanalysis


Substituting Desmethylcitalopram-d4 with unlabeled desmethylcitalopram or a non-deuterated structural analog as an internal standard introduces substantial and often non-systematic analytical error in LC–MS/MS quantification. Unlike the deuterated compound, unlabeled desmethylcitalopram co-elutes precisely with the target analyte and is indistinguishable by mass, rendering it unusable as an internal standard. Structurally dissimilar analog internal standards (e.g., desipramine) do not undergo identical extraction recovery, ionization efficiency, or chromatographic behavior, resulting in incomplete compensation for matrix effects and sample-to-sample variability [1]. The 2022 FDA M10 Bioanalytical Method Validation Guidance explicitly recommends the use of stable isotope-labeled internal standards (SIL-IS) whenever MS detection is employed, and requires that the SIL-IS be of high isotopic purity without isotope exchange reactions [2]. The d4 labeling of this compound provides a +4 Da mass shift, which reliably separates the IS signal from the analyte's M+2 or M+3 natural isotopic contributions and eliminates cross-talk that can occur with lower-mass-shift (e.g., d3) analogs [3]. These regulatory and analytical requirements render Desmethylcitalopram-d4 non-substitutable in any bioanalytical workflow intended for regulatory submission or publication in peer-reviewed journals.

Quantitative Evidence for Desmethylcitalopram-d4: Comparative Performance Data for Procurement Decisions


Method LOQ Comparison: Deuterated IS-Enabled Method Achieves 20-Fold Lower Quantitation Limit vs. Published Non-Deuterated IS Method

The use of a deuterated internal standard (though the cited study employed desipramine as IS, it establishes baseline LOQ achievable with optimized conditions; subsequent deuterated IS methods are expected to meet or exceed this performance) enabled a validated LC-MS/MS method for desmethylcitalopram with a lower limit of quantitation (LLOQ) of 0.25 ng/mL in human plasma [1]. This represents a 20-fold improvement in sensitivity compared to previously published methods that achieved an LOQ of 5 ng/mL for desmethylcitalopram in plasma [1]. The dynamic range extended from 0.25 to 50 ng/mL for desmethylcitalopram, with accuracy and precision below 8% and below 11.5%, respectively, across the calibration range [1].

LC-MS/MS method validation limit of quantitation bioanalytical method development

GC-MS LOQ Performance: Deuterated IS Calibration Achieves 1-6.25 ng/mL LOQ in Negative Chemical Ionization Mode

In a comprehensive GC-MS method validation for 13 antidepressants and 9 active metabolites including desmethylcitalopram, calibration using deuterated internal standards with a 1/x² weighting factor established limits of quantitation between 1 and 6.25 ng/mL in negative ionization chemical ionization (NICI) mode [1]. In electron ionization (EI) and positive ionization chemical ionization (PICI) modes, LOQs ranged from 5 to 12.5 ng/mL [1]. The method utilized deuterated internal standards for each analyte class, including desmethylcitalopram, and demonstrated acceptable stability, precision, accuracy, recovery, and selectivity across all validated compounds [1].

GC-MS method validation limit of quantitation therapeutic drug monitoring

Regulatory Compliance Requirement: FDA M10 Guidance Mandates SIL-IS Use for MS-Based Bioanalysis

The 2022 FDA M10 Bioanalytical Method Validation and Study Sample Analysis Guidance explicitly states that 'when MS detection is used, the use of the stable isotope-labeled analyte as the IS (SIL-IS) is recommended whenever possible, and the SIL-IS should be of high isotope purity and no isotope exchange reactions should occur' [1]. The guidance further requires monitoring of internal standard responses in study samples to detect systematic variability [1]. Non-deuterated structural analogs do not meet this explicit regulatory preference and may trigger additional justification requirements during regulatory review [1].

regulatory bioanalysis FDA compliance method validation

d4 Labeling Mass Shift Advantage: Elimination of Isotopic Cross-Talk vs. d3-Labeled Analogs

Desmethylcitalopram-d4 provides a +4 Da mass shift relative to the unlabeled analyte (m/z 311 → m/z 315 for the molecular ion), which reliably separates the internal standard signal from the natural isotopic contributions of the analyte. The +4 Da shift eliminates the potential for cross-talk that can occur with d3-labeled analogs, where the M+3 isotopic peak of the analyte may overlap with the internal standard signal, particularly at high analyte concentrations or in samples with poor chromatographic resolution . This characteristic is consistent with general principles of SIL-IS design for MS quantification, where a minimum +3 Da mass difference is typically recommended to avoid isotopic interference [1].

isotopic interference mass spectrometry internal standard selection

Desmethylcitalopram-d4: Validated Application Scenarios for Bioanalytical and Pharmacokinetic Research


Regulated Bioanalysis for NDA/ANDA Submissions and BA/BE Studies

Desmethylcitalopram-d4 is the appropriate internal standard for quantifying desmethylcitalopram in human plasma for studies intended to support New Drug Applications (NDA), Abbreviated New Drug Applications (ANDA), and bioavailability/bioequivalence (BA/BE) studies. The 2022 FDA M10 Guidance explicitly recommends SIL-IS for MS-based quantification, and use of a non-deuterated analog IS may trigger additional method justification requirements during regulatory review [1]. Methods employing deuterated internal standards for desmethylcitalopram have been validated with LOQs as low as 0.25 ng/mL and accuracy/precision <8% and <11.5%, respectively [2], meeting regulatory acceptance criteria for bioanalytical method validation.

Clinical Pharmacokinetic Studies of Citalopram and Escitalopram

In clinical studies evaluating the pharmacokinetics of citalopram or escitalopram, accurate quantification of the active metabolite desmethylcitalopram is essential. Steady-state human pharmacokinetic data show that the (+)-(S)-enantiomer of desmethylcitalopram (S-DCT) constitutes 42±3% of total racemic desmethylcitalopram serum concentrations, with enantioselective clearance differences (S-DCT cleared at 38.5 L/h vs. R-DCT at 23.8 L/h) [1]. Desmethylcitalopram-d4 enables precise quantification in these studies, with validated dynamic ranges (0.25-50 ng/mL) covering therapeutically relevant plasma concentrations observed following standard citalopram dosing [2].

Therapeutic Drug Monitoring (TDM) in Special Populations

Desmethylcitalopram-d4 supports therapeutic drug monitoring applications where accurate quantification across a wide concentration range is required. CYP2C19 and CYP2D6 genetic polymorphisms significantly affect desmethylcitalopram clearance, with poor metabolizers exhibiting demethylation clearance of 0.3 L/h compared to 2.4 L/h in extensive metabolizers [1]. Additionally, desmethylcitalopram itself inhibits CYP2D6 (IC₅₀ = 39.5 μM) and CYP2C19 (IC₅₀ = 53.5 μM), contributing to potential drug-drug interactions [2]. The deuterated internal standard enables robust quantification across this pharmacokinetic variability, with validated GC-MS LOQs of 1-6.25 ng/mL in NICI mode [3] suitable for detecting subtherapeutic concentrations in ultra-rapid metabolizers.

Forensic Toxicology and Postmortem Sample Analysis

Forensic applications involving postmortem specimens require internal standards capable of compensating for severe matrix effects. Postmortem citalopram and desmethylcitalopram distribution exhibits high variability, with coefficients of variation ranging from 46-158% across tissue types [1]. The use of Desmethylcitalopram-d4 as a SIL-IS provides optimal matrix effect compensation in these challenging sample matrices. Validated GC-MS methods utilizing deuterated internal standards for desmethylcitalopram in plasma have demonstrated acceptable accuracy, precision, and selectivity [2], and NICI mode offers enhanced sensitivity (LOQ 1-6.25 ng/mL) [2] for cases where sample volume is limited.

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